

# Application Note: Spectroscopic Characterization of Vasicine Hydrochloride

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## Compound of Interest

Compound Name: *Vasicine hydrochloride*

Cat. No.: *B1581947*

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## Abstract

This document provides a comprehensive guide to the spectroscopic analysis of **vasicine hydrochloride**, a quinazoline alkaloid of significant interest for its pharmacological activities. Detailed protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are presented. This application note aims to facilitate the accurate identification and characterization of **vasicine hydrochloride** in research and drug development settings by providing clear experimental workflows, data interpretation guidelines, and a summary of key spectroscopic data.

## Introduction

Vasicine, an alkaloid primarily isolated from the plant *Adhatoda vasica*, and its hydrochloride salt are subjects of extensive research due to their wide range of biological activities, including bronchodilatory, antioxidant, and anti-inflammatory properties.<sup>[1]</sup> Accurate and robust analytical methods are crucial for the identification, quantification, and quality control of **vasicine hydrochloride** in various matrices. Spectroscopic techniques are powerful tools for elucidating the molecular structure and confirming the identity of this compound. This note details the application of key spectroscopic methods for the comprehensive characterization of **vasicine hydrochloride**.

# Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of vasicine. These values serve as a reference for the identification and characterization of the compound.

Table 1: UV-Vis Spectroscopic Data for **Vasicine Hydrochloride**

Solvent	$\lambda_{\text{max}}$ (nm)	Reference
Dimethyl Sulfoxide (DMSO)	302	[2]
Phosphate Buffer	298	[3]
Methanol	298	[2]

Table 2: FTIR-ATR Absorption Peaks for Vasicine

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment	Reference
3709	O-H stretching	
2992	Asymmetric C-H stretching	
2712	Symmetric C-H stretching	
1649, 1516, 1746	C-O stretching	
1631	>C=N stretching	[4]
1363	C-N stretching	

Table 3: <sup>1</sup>H NMR Chemical Shifts for Vasicine

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment	Solvent	Reference
6.88-7.11	-	-	Aromatic protons	CDCl <sub>3</sub>	
4.53	-	-	Tertiary nitrogen attached proton	CDCl <sub>3</sub>	
4.45	triplet	1H	Proton attached to OH	CDCl <sub>3</sub>	
3.11-3.30	-	-	Tertiary nitrogen attached protons	CDCl <sub>3</sub>	
1.70-2.26	multiplet	-	Protons on alcohol carbon	CDCl <sub>3</sub>	

Table 4: Mass Spectrometry Data for Vasicine

Ion	m/z	Method	Reference
[M+H] <sup>+</sup> (Precursor Ion)	189.09	UPLC/Q-TOF-MS	[5][6]
Product Ion	171.08	UPLC/Q-TOF-MS	[5][6]

## Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **vasicine hydrochloride** are provided below.

## UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the maximum absorption wavelength ( $\lambda_{\text{max}}$ ) of **vasicine hydrochloride**.

Materials:

- **Vasicine hydrochloride** standard
- Dimethyl Sulfoxide (DMSO), spectroscopic grade
- Quartz cuvettes (1 cm path length)
- Double beam UV-Vis spectrophotometer

Protocol:

- Sample Preparation: Prepare a stock solution of **vasicine hydrochloride** in DMSO at a concentration of 1 mg/mL. From the stock solution, prepare a working solution of 10  $\mu\text{g}/\text{mL}$  by diluting with DMSO.
- Instrument Setup:
  - Turn on the spectrophotometer and allow the lamps to stabilize.
  - Set the scanning range from 200 to 400 nm.
  - Use DMSO as the blank reference.
- Data Acquisition:
  - Fill a quartz cuvette with the DMSO blank and record the baseline.
  - Rinse the cuvette with the **vasicine hydrochloride** working solution and then fill it.
  - Place the sample cuvette in the spectrophotometer and acquire the UV-Vis spectrum.
- Data Analysis: Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) from the resulting spectrum.[\[2\]](#)

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups present in **vasicine hydrochloride**.

Materials:

- **Vasicine hydrochloride** standard, dried
- Potassium bromide (KBr), IR grade
- FTIR spectrometer with an ATR accessory

Protocol:

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount of **vasicine hydrochloride** with KBr in an agate mortar and pestle to obtain a fine powder.
  - Press the powder into a thin, transparent pellet using a hydraulic press.
- Instrument Setup:
  - Turn on the FTIR spectrometer and allow it to purge with dry air or nitrogen.
  - Set the scanning range from 4000 to 400  $\text{cm}^{-1}$ .
  - Set the number of scans to 16 or 32 for good signal-to-noise ratio.
- Data Acquisition:
  - Acquire a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and acquire the FTIR spectrum of the sample.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups based on established correlation tables.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the proton environment in the molecular structure of vasicine.

Materials:

- **Vasicine hydrochloride** standard, dried
- Deuterated chloroform ( $\text{CDCl}_3$ ) with Tetramethylsilane (TMS) as an internal standard
- NMR tubes (5 mm)
- High-resolution NMR spectrometer (e.g., 400 MHz)

Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **vasicine hydrochloride** in 0.5-0.7 mL of  $\text{CDCl}_3$  containing TMS in an NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock and shim the instrument to ensure a homogeneous magnetic field.
  - Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).
- Data Acquisition: Acquire the  $^1\text{H}$  NMR spectrum.
- Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the peaks to determine the relative number of protons and analyze the chemical shifts ( $\delta$ ) and coupling patterns to assign the signals to the specific protons in the vasicine molecule.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of vasicine.

Materials:

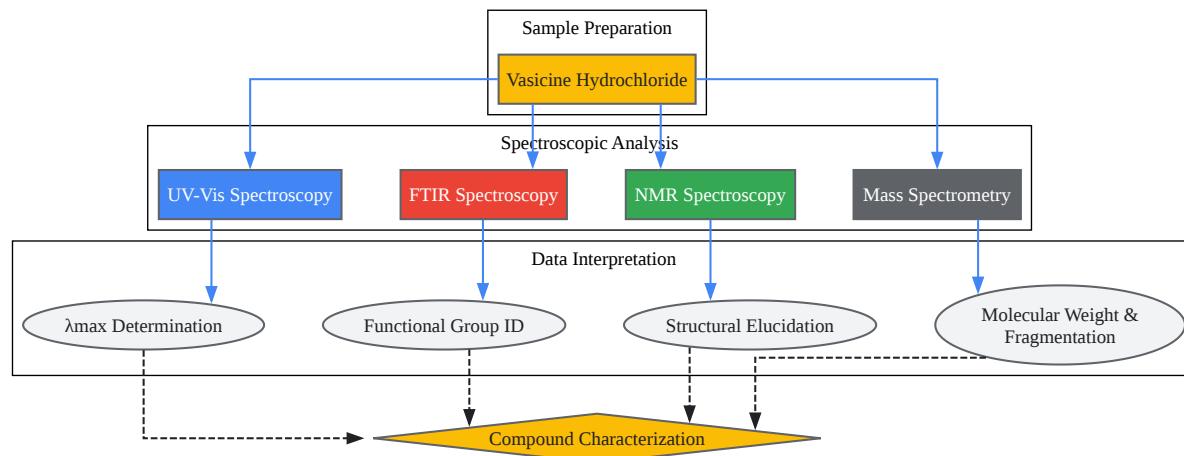
- **Vasicine hydrochloride** standard
- Methanol or acetonitrile, LC-MS grade
- Formic acid (for mobile phase modification)
- LC-MS system (e.g., UPLC/Q-TOF-MS)

Protocol:

- Sample Preparation: Prepare a dilute solution of **vasicine hydrochloride** (e.g., 1  $\mu$ g/mL) in the mobile phase.
- Instrument Setup (UPLC/Q-TOF-MS):
  - Chromatography: Use a suitable C18 column. The mobile phase can be an isocratic or gradient mixture of acetonitrile and water with 0.1% formic acid.[\[5\]](#)
  - Mass Spectrometry:
    - Set the ionization mode to positive electrospray ionization (ESI+).
    - Optimize tuning parameters for the protonated precursor ion  $[M+H]^+$ .
    - Set the mass range for a full scan (e.g., m/z 50-500).
    - For fragmentation analysis (MS/MS), select the precursor ion (m/z 189.09) and apply a suitable collision energy.[\[5\]\[6\]](#)
- Data Acquisition: Inject the sample and acquire the mass spectrometric data.
- Data Analysis: Identify the m/z of the protonated molecular ion  $[M+H]^+$  in the full scan spectrum. Analyze the MS/MS spectrum to identify the major fragment ions.[\[5\]\[6\]](#)

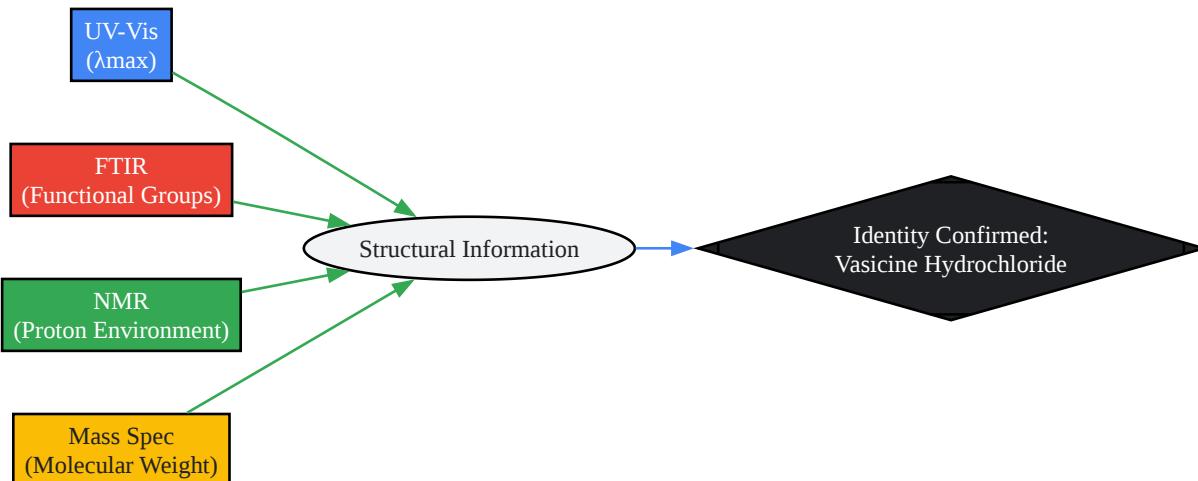
## Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of **vasicine hydrochloride**.



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Caption: Experimental workflow for spectroscopic analysis.



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Caption: Data integration for structural confirmation.

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